![molecular formula C29H28N6O4S B2631984 N-[(furan-2-yl)methyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1173733-93-1](/img/structure/B2631984.png)
N-[(furan-2-yl)methyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
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Description
N-[(furan-2-yl)methyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C29H28N6O4S and its molecular weight is 556.64. The purity is usually 95%.
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Scientific Research Applications
Adrenoceptor Antagonists and Antihypertensive Agents
Quinazoline derivatives have been synthesized and evaluated as alpha 1-adrenoceptor antagonists, showing significant potential as antihypertensive agents. Such compounds, with phenylpiperazine side chains, display high binding affinity for alpha 1-adrenoceptors, indicating a promising avenue for the development of new antihypertensive drugs (Chern et al., 1993).
Antiulcer Activity
The antiulcer activity of quinazoline derivatives has also been explored, with some compounds demonstrating higher efficacy than omeprazole in rat models. This suggests their potential for development into new therapeutic agents for treating ulcers (Patil et al., 2010).
Antimicrobial Agents
A series of N-substituted quinazolinone derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities. These studies highlight the antimicrobial potential of quinazolinone derivatives, offering a basis for further research into new antimicrobial agents (Baviskar et al., 2013).
Anticancer Activity
Quinazoline and imidazoquinazoline derivatives have been investigated for their anticancer properties, with some compounds showing significant activity against a variety of cancer cell lines. This research demonstrates the potential of these compounds in the development of new anticancer therapies (Kovalenko et al., 2012).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O4S/c36-25(30-18-21-9-6-16-39-21)19-40-29-32-23-11-5-4-10-22(23)27-31-24(28(38)35(27)29)17-26(37)34-14-12-33(13-15-34)20-7-2-1-3-8-20/h1-11,16,24H,12-15,17-19H2,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBLUMGDQCCFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NCC6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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